molecular formula C10H6BrNO3 B1414174 3-Bromo-2-cyano-4-formylphenylacetic acid CAS No. 1807023-51-3

3-Bromo-2-cyano-4-formylphenylacetic acid

Cat. No.: B1414174
CAS No.: 1807023-51-3
M. Wt: 268.06 g/mol
InChI Key: NOFGYVOYAZNRRC-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-4-formylphenylacetic acid is an organic compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol. This compound features a bromine atom, a cyano group, a formyl group, and a phenylacetic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyano-4-formylphenylacetic acid typically involves multi-step organic reactions. One common route starts with the bromination of 2-cyano-4-formylphenylacetic acid. The reaction conditions often include:

    Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).

    Solvent: Common solvents include acetic acid or dichloromethane (DCM).

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Systems: For precise control of reaction parameters.

    Purification: Techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyano-4-formylphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in dry ether or hydrogenation in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., dimethylformamide, DMF).

Major Products

    Oxidation: 3-Bromo-2-cyano-4-carboxyphenylacetic acid.

    Reduction: 3-Bromo-2-amino-4-formylphenylacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-cyano-4-formylphenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-4-formylphenylacetic acid depends on its specific application. For instance:

    Enzyme Inhibition: It may act by binding to the active site of an enzyme, thereby blocking substrate access.

    Receptor Binding: It could interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyano-6-formylphenylacetic acid
  • 3-Chloro-2-cyano-4-formylphenylacetic acid
  • 3-Bromo-2-cyano-4-methylphenylacetic acid

Uniqueness

3-Bromo-2-cyano-4-formylphenylacetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of electronic and steric properties, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

2-(3-bromo-2-cyano-4-formylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-10-7(5-13)2-1-6(3-9(14)15)8(10)4-12/h1-2,5H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFGYVOYAZNRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-cyano-4-formylphenylacetic acid
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Reactant of Route 6
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